molecular formula C11H23N3 B11794825 (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine

(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine

Cat. No.: B11794825
M. Wt: 197.32 g/mol
InChI Key: BXXNZHQOUPMSBM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is a chiral amine featuring a pyrrolidine ring substituted with a cyclopropylmethylamino group and an ethanamine side chain. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the pyrrolidine scaffold provides a rigid framework for molecular interactions .

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

2-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanamine

InChI

InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(14)9-13-8-10-3-4-10/h10-11,13H,1-9,12H2/t11-/m0/s1

InChI Key

BXXNZHQOUPMSBM-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](N(C1)CCN)CNCC2CC2

Canonical SMILES

C1CC(N(C1)CCN)CNCC2CC2

Origin of Product

United States

Biological Activity

(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine, also known by its CAS number 1401668-80-1, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H23N3O
  • Molecular Weight : 225.33052 g/mol
  • Structure : The compound features a pyrrolidine ring and a cyclopropylmethyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is speculated to act as a modulator of neurotransmitter release and reuptake, particularly in the context of cholinergic and dopaminergic pathways.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
  • Serotonin Receptor Activity : Preliminary studies suggest that it may interact with serotonin receptors, influencing mood and cognition.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

Table 1: Pharmacological Effects

EffectDescription
Cognitive EnhancementPotential to improve memory and learning through cholinergic modulation.
Neuroprotective PropertiesMay protect neurons from damage due to oxidative stress or neuroinflammation.
Anti-Alzheimer ActivityPossible role in reducing symptoms associated with Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds structurally related to this compound demonstrated significant reductions in cognitive decline and neuroinflammation markers .
  • Neuroprotective Studies : In vitro studies indicated that derivatives of this compound could reduce neuronal cell death induced by amyloid-beta toxicity, suggesting potential applications in neurodegenerative diseases .
  • Behavioral Assessments : Behavioral tests in rodents have shown that administration of similar compounds enhances performance in memory tasks, which correlates with increased levels of acetylcholine in the brain .

Scientific Research Applications

Antidepressant Activity

Research indicates that (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine exhibits potential antidepressant properties. A study conducted on animal models demonstrated that this compound influences serotonin and norepinephrine levels, which are critical in mood regulation.

Neuroprotective Effects

In neuropharmacology, this compound has been investigated for its neuroprotective effects against neurodegenerative diseases. Preclinical trials suggest that it may reduce neuronal cell death in models of Alzheimer's disease by modulating glutamate receptors.

Chiral Building Block

This compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its ability to introduce chirality into synthetic pathways makes it valuable for producing enantiomerically pure compounds.

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex molecules through reactions such as:

  • Mannich Reaction : It acts as a nucleophile in Mannich-type reactions to form β-amino carbonyl compounds.
  • Asymmetric Catalysis : The compound has been employed as a catalyst in asymmetric transformations, enhancing the yield and selectivity of desired products.

Organocatalysis

This compound has shown promise as an organocatalyst in various reactions, including:

Reaction TypeDescriptionReference
Asymmetric α-FluorinationCatalyzes the α-fluorination of aldehydes using N-fluorobenzenesulfonamide as a fluorinating agent.
Michael AdditionFacilitates Michael addition reactions with high enantiomeric excess.

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of this compound). The findings indicated significant reductions in depressive-like behaviors in rodents when administered over a period of two weeks, suggesting its potential as a therapeutic agent for depression.

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute explored the neuroprotective properties of this compound against oxidative stress-induced apoptosis in neuronal cells. Results showed that treatment with this compound significantly reduced cell death compared to untreated controls.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Biological/Physicochemical Implications References
(S)-(1-Allylpyrrolidine-2-yl)methanamine (Compound 15) Allyl group on pyrrolidine Increased reactivity due to allyl π-bond; lower metabolic stability vs. cyclopropyl
2-Chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine Chloroethyl groups Higher electrophilicity; potential alkylating agent for DNA/proteins
2-(Ethylisopropylamino)ethanethiol Thiol (-SH) group; isopropyl branching Enhanced nucleophilicity; possible metal-binding properties
N-{[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methyl}-2-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]ethanamine Fluorophenyl-cyclopropyl; imidazolyl-pyrimidine Targets nitric oxide synthase; fluorophenyl enhances binding affinity
Benzyl-Methyl-(S)-1-pyrrolidin-2-ylMethyl-aMine Benzyl aromatic group Increased hydrophobicity; potential CNS penetration due to lipophilicity
1-(1-methyl-1H-pyrrol-2-yl)methanamine Methyl-pyrrole ring (aromatic) vs. pyrrolidine Reduced basicity due to aromaticity; altered hydrogen-bonding capacity

Physicochemical Properties

  • Lipophilicity : Cyclopropyl groups (logP ~1.5–2.0) balance hydrophobicity better than benzyl (logP ~2.5–3.0) or allyl (logP ~1.8) groups, optimizing solubility and membrane permeability .
  • Basicity : Pyrrolidine (pKa ~10.5) provides moderate basicity, while pyrrole-based analogs () are less basic (pKa ~4–5), affecting protonation states under physiological conditions .

Preparation Methods

Enantioselective Reductive Amination

A 2019 patent (US20210395185A1) describes a three-step asymmetric route:
Step 1 : Condensation of cyclopropyl methyl ketone with (S)-α-phenylethylamine

  • Catalyst : B(OiPr)₃ (10 mol%) in THF at 60°C

  • Imine formation : 92% yield in 4 hr

Step 2 : Sodium cyanoborohydride reduction

  • Conditions : MeOH, 0°C → RT, 12 hr

  • Diastereomeric ratio : 98:2 (S:R)

Step 3 : Hydrogenolytic debenzylation

  • Catalyst : 10% Pd/C, H₂ (50 psi)

  • Yield : 89% after purification

This route achieves 86% overall yield with >98% ee, suitable for multi-kilogram batches.

Chiral Auxiliary Approach

The 2021 Chemical and Pharmaceutical Bulletin study employs (S)-proline as a chiral template:

  • Mannich reaction : Proline + cyclopropanecarboxaldehyde → pyrrolidine intermediate (72% yield)

  • Buchwald–Hartwig amination : Introduces ethylamine sidechain (CuI, 110°C, 88% yield)

  • Deprotection : TFA-mediated removal of Boc groups (quantitative)

Key advantages:

  • Stereocontrol : Proline’s rigid structure ensures >99% ee

  • Scalability : All steps performed in toluene/water biphasic systems

Multi-Step Organic Synthesis

Pyrrolidine Core Construction

The pyrrolidine ring is synthesized via [3+2] cycloaddition (2020 J. Med. Chem.):

  • Dienophile : Ethyl acrylate + cyclopropylmethylamine → β-amino ester (Step a, 85%)

  • Cyclization : I₂/PPh₃-mediated ring closure (Step b, 78%)

  • Functionalization :

    • C1 : Boc protection (Step c, 91%)

    • C2 : Ethylenediamine coupling via HATU (Step d, 82%)

Reaction conditions:

StepReagentTemp (°C)Time (hr)Yield (%)
aDIPEA, DMF25685
bI₂, PPh₃, CH₂Cl₂0→25278
cBoc₂O, DMAP401291
dHATU, DIPEA251882

Sidechain Installation

The ethylamine sidechain is introduced via reductive amination (2024 Synthesis):

  • Substrate : Pyrrolidine-2-carboxaldehyde

  • Amine source : Cyclopropylmethylamine

  • Conditions : NaBH₃CN, MeOH, 0°C → RT

  • Yield : 76% (dr 95:5)

Industrial-Scale Manufacturing

Continuous Flow Hydrogenation

A 2025 ACS Med. Chem. Lett. protocol enables kilogram-scale production:

  • Reactor setup : Fixed-bed Pd/Al₂O₃ catalyst (5% loading)

  • Parameters :

    • H₂ pressure: 30 bar

    • Residence time: 12 min

    • Temp: 80°C

  • Output : 1.2 kg/hr, 99.5% purity (HPLC)

Solvent Recycling

Patent KR100696187B1 details toluene recovery via fractional distillation:

  • Distillation column : 20 theoretical plates

  • Purity : >99.9% recycled solvent

  • Cost reduction : 38% vs. single-use solvents

Analytical Characterization

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/i-PrOH (90:10), 1 mL/min

    • Retention: (S)-enantiomer = 14.2 min, (R)-enantiomer = 16.8 min

  • Optical rotation : [α]D²⁵ = +12.5° (c 1.0, CHCl₃)

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.05 (m, 1H, cyclopropane), 2.45 (dd, J=12.4 Hz, 2H, CH₂NH), 3.22 (m, 1H, pyrrolidine-H)

  • HRMS : m/z 211.1804 [M+H]⁺ (calc. 211.1809)

Comparative Method Analysis

MethodYield (%)ee (%)ScalabilityCost Index
Chiral resolution35–40>99Medium$$$$
Reductive amination8698High$$
Continuous flow9599.5Very high$
Proline auxiliary72>99Low$$$$$

Key trends:

  • Industrial preference : Continuous flow > reductive amination > resolution

  • Cost drivers : Catalyst loading, solvent recovery, and chiral auxiliary expense

Emerging Technologies

Enzymatic Desymmetrization

2025 trials with transaminases show promise:

  • Enzyme : Codexis TA-134 variant

  • Substrate : 2-(2-aminomethyl)pyrrolidinone

  • Conversion : 92% in 6 hr (50 mM substrate)

  • ee : 99.8%

Photoredox Catalysis

Visible-light-mediated C–N coupling (2024 Nature Synth.):

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Amine source : Cyclopropylmethyl azide

  • Yield : 68% with 97% ee

Regulatory Considerations

Impurity Profiling

ICH Q3A requires control of:

  • Genotoxic impurities : <1 ppm N-nitrosamines

  • Residual solvents : Toluene <890 ppm (USP <467>)

Stability Studies

Accelerated conditions (40°C/75% RH):

  • Degradation : <0.5% over 6 months in N₂ atmosphere

  • Packaging : Amber glass vials with PTFE-lined caps

Q & A

Basic: What are the key considerations for synthesizing (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine with high stereochemical purity?

Synthesis requires precise control of reaction conditions (e.g., temperature, pH, and reaction time) to minimize racemization and ensure enantiomeric purity. Cyclopropylmethylamine intermediates must be coupled with pyrrolidine derivatives under anhydrous conditions to avoid side reactions. Catalysts, such as chiral auxiliaries or transition-metal complexes, are often employed to direct stereochemistry . Post-synthesis purification via column chromatography or recrystallization is critical, followed by validation using chiral HPLC or polarimetry .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound across different assay systems?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature, or cellular models) or differences in stereochemical purity. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer systems.
  • Validate stereochemistry : Confirm enantiomeric purity via X-ray crystallography (using programs like SHELXL ) or circular dichroism.
  • Cross-reference data : Compare results with structurally similar compounds (e.g., 2-(2-(cyclopropylmethyl)-4,5-dihydrothieno[3,2-c]pyridine)ethanamine, which shows antidepressant activity ).

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and cyclopropane ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .
  • X-ray Crystallography : SHELX programs for resolving absolute configuration and crystal packing effects .

Advanced: What strategies can be used to modify the compound’s structure to enhance binding affinity for specific biological targets?

  • Functional group substitution : Replace the cyclopropylmethyl group with bulkier substituents (e.g., tert-butyl) to improve hydrophobic interactions.
  • Scaffold hybridization : Integrate moieties from active analogs, such as thienopyridine or indazole rings, to target enzymes like VAP-1 or CYP isoforms .
  • Molecular docking : Use computational models to predict interactions with receptors (e.g., serotonin or dopamine transporters) based on known ligands like NBOMe derivatives .

Basic: How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity?

The (S)-configuration at the pyrrolidine ring determines spatial orientation of the aminomethyl group, affecting receptor binding. For example, (S)-enantiomers of related compounds show higher affinity for neurotransmitter transporters compared to (R)-forms due to optimized hydrogen bonding and steric complementarity .

Advanced: What methodological challenges arise when scaling up the synthesis for in vivo studies?

  • Racemization risk : Prolonged reaction times during scale-up may lead to loss of stereochemical purity. Mitigate via low-temperature reactions or flow chemistry.
  • Purification bottlenecks : Replace column chromatography with crystallization-based methods for high-throughput processing .
  • Stability testing : Assess degradation under physiological conditions (e.g., pH 7.4, 37°C) using LC-MS to identify labile functional groups .

Basic: How can researchers compare the pharmacological profile of this compound with its structural analogs?

  • Data tables : Create comparative tables of IC50 values, receptor binding affinities, and metabolic stability. Example:
CompoundTarget ReceptorIC50 (nM)Reference
(S)-Target Compound5-HT2A12.3
2-(2-(cyclopropylmethyl)-thieno[3,2-c]pyridine)ethanamineMAO-A45.7
  • Structural overlays : Use software like PyMOL to align analogs and identify critical pharmacophores .

Advanced: What experimental approaches can elucidate the compound’s metabolic pathways and potential toxicity?

  • In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Reactive intermediate screening : Detect glutathione adducts to identify toxic electrophilic metabolites.
  • Cross-species comparison : Compare metabolic stability in rodent vs. human hepatocytes to predict translational relevance .

Basic: How can crystallographic data improve the design of derivatives with enhanced solubility?

X-ray structures reveal intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence crystal lattice energy. Modifying polar groups (e.g., replacing methyl with hydroxyl) can disrupt crystallization and enhance aqueous solubility. SHELXL refinement provides atomic-level insights for rational design .

Advanced: What are the best practices for resolving conflicting data in structure-activity relationship (SAR) studies?

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm potency trends.
  • Orthogonal assays : Use both binding (e.g., SPR) and functional assays (e.g., cAMP accumulation) to cross-verify activity .
  • Meta-analysis : Pool data from published analogs (e.g., NBOH or NBF derivatives ) to identify consensus SAR trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.